molecular formula C21H22O5 B12532459 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one CAS No. 685530-96-5

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one

Cat. No.: B12532459
CAS No.: 685530-96-5
M. Wt: 354.4 g/mol
InChI Key: QWMYYGNLMQEGNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and subsequent demethylation . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound often involves extraction from turmeric rhizomes using solvents such as ethanol, methanol, or acetone. The extracted compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions include various curcumin derivatives with altered pharmacological properties .

Scientific Research Applications

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

    Biology: Studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate multiple cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.

    Industry: Used as a natural food coloring agent and preservative due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one is unique compared to other similar compounds due to its diverse pharmacological activities and ability to interact with multiple molecular targets. Similar compounds include:

    1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione:

    1,7-bis(4-hydroxyphenyl)hepta-4E,6E-dien-3-one:

These compounds share similar core structures but differ in their functional groups and specific biological activities, making this compound a unique and versatile compound in scientific research and applications.

Properties

CAS No.

685530-96-5

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one

InChI

InChI=1S/C21H22O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-6,8-9,11-14,23-24H,7,10H2,1-2H3

InChI Key

QWMYYGNLMQEGNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C=CC=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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